molecular formula C14H10F2N2S2 B2842868 N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890959-25-8

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2842868
CAS No.: 890959-25-8
M. Wt: 308.36
InChI Key: LDWDIQKWQBPGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core substituted with a 2,4-difluorophenyl group and a methylthio group, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate fluorinated aromatic compounds. One efficient method includes the use of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde in a one-pot procedure . This method allows for the direct linkage of the components under mild conditions, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A core structure similar to N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine but without the difluorophenyl and methylthio substitutions.

    6-Methylthio-2-aminobenzothiazole: Similar structure but lacks the difluorophenyl group.

    2,4-Difluorophenylbenzothiazole: Contains the difluorophenyl group but lacks the methylthio substitution.

Uniqueness

This compound is unique due to the combination of its difluorophenyl and methylthio substitutions, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2S2/c1-19-9-3-5-12-13(7-9)20-14(18-12)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDIQKWQBPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.